5-Hydroxy Rosiglitazone Sulfate
Description
Overview of Rosiglitazone (B1679542) Metabolic Pathways Leading to Conjugated Metabolites
The biotransformation of rosiglitazone is a multi-step process. The initial hydroxylation of rosiglitazone can occur at different positions, but the formation of 5-hydroxy rosiglitazone is a key step. This hydroxylated intermediate then serves as a substrate for Phase II enzymes. One of the major pathways is the conjugation of this hydroxyl group with a sulfate (B86663) molecule, a reaction catalyzed by sulfotransferase (SULT) enzymes. This results in the formation of 5-Hydroxy Rosiglitazone Sulfate. vulcanchem.comeuropa.eu Another significant conjugated metabolite is formed through glucuronidation. pharmgkb.org
The major metabolites of rosiglitazone, including the para-hydroxy-sulfate, are considered to have significantly less pharmacological activity than the parent compound. fda.goveuropa.eu The formation of these conjugated metabolites is a critical detoxification step, preparing the drug for efficient elimination from the body, primarily through urine. fda.govnih.gov
| Metabolic Phase | Reaction |
| Phase I | Hydroxylation |
| Phase II | Sulfation |
Academic Significance of Phase II Metabolism in Xenobiotic Disposition
Phase II metabolism, which includes sulfation, glucuronidation, acetylation, and methylation, is a fundamental process in the disposition of foreign compounds (xenobiotics) like drugs. numberanalytics.comdrughunter.comlongdom.org These conjugation reactions are essential for several reasons:
Increased Water Solubility: By adding a highly polar and charged group like sulfate, Phase II reactions dramatically increase the water solubility of lipophilic (fat-soluble) compounds. numberanalytics.comlongdom.org This is crucial for their excretion via the kidneys in urine.
Detoxification: In most cases, Phase II metabolism leads to the pharmacological inactivation and detoxification of drugs and their Phase I metabolites. oup.comtaylorandfrancis.com
Facilitated Excretion: The resulting water-soluble conjugates are more readily transported out of cells and eliminated from the body. upol.cz
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7S2/c1-21(16-7-6-14(11-19-16)28-30(24,25)26)8-9-27-13-4-2-12(3-5-13)10-15-17(22)20-18(23)29-15/h2-7,11,15H,8-10H2,1H3,(H,20,22,23)(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGUBJKZLRLKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344716 | |
| Record name | p-O-Sulfate rosiglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288853-63-4 | |
| Record name | p-O-Sulfate rosiglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Mechanisms Governing 5 Hydroxy Rosiglitazone Sulfate Formation
Role of Cytosolic Sulfotransferases (SULTs) in Conjugation Reactions
Cytosolic sulfotransferases (SULTs) are a superfamily of Phase II drug-metabolizing enzymes that play a pivotal role in the detoxification and elimination of a vast array of compounds, including drugs, xenobiotics, and endogenous molecules. The primary function of these enzymes is to catalyze the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule to a substrate. This process, known as sulfation or sulfoconjugation, typically targets hydroxyl or amino groups on the substrate. The addition of the highly polar sulfonate group significantly increases the water solubility of the substrate, which in turn facilitates its renal and biliary excretion from the body.
In the metabolism of rosiglitazone (B1679542), the formation of 5-Hydroxy Rosiglitazone Sulfate (B86663) is a significant pathway. This metabolite is produced through the sulfation of 5-Hydroxy Rosiglitazone, which is itself a product of the hydroxylation of the parent drug, rosiglitazone. The sulfation reaction is carried out by specific SULT isoforms that exhibit distinct substrate preferences and are found in various tissues throughout the body.
Identification and Characterization of Cytochrome P450 Isoenzymes Catalyzing Rosiglitazone Hydroxylation
Investigation of Specific Sulfotransferase Isoforms Potentially Catalyzing 5-Hydroxy Rosiglitazone Sulfation
Scientific investigations have focused on identifying the specific human SULT isoforms that are responsible for the sulfation of 5-Hydroxy Rosiglitazone. Studies employing recombinant human SULT enzymes have been instrumental in elucidating the catalytic activity of various isoforms towards this particular metabolite.
The primary isoforms that have been identified as major contributors to the sulfation of 5-Hydroxy Rosiglitazone are SULT1A1 and SULT1E1. SULT1A1 is a prominent isoform expressed in the human liver and has demonstrated considerable activity in catalyzing this reaction. Similarly, SULT1E1, also referred to as estrogen sulfotransferase, has shown significant catalytic efficiency in the sulfation of 5-Hydroxy Rosiglitazone. While other isoforms such as SULT1A3 and SULT2A1 have also been examined, their role in the formation of 5-Hydroxy Rosiglitazone Sulfate appears to be minor in comparison to SULT1A1 and SULT1E1.
Table 1: Investigated SULT Isoforms for 5-Hydroxy Rosiglitazone Sulfation
| SULT Isoform | Relative Activity | Key Findings |
|---|---|---|
| SULT1A1 | High | A primary contributor to the sulfation of 5-Hydroxy Rosiglitazone, particularly in the liver. |
| SULT1E1 | High | Demonstrates significant catalytic activity in the formation of this compound. |
| SULT1A3 | Low | Exhibits minimal activity when compared to SULT1A1 and SULT1E1. |
Cofactor Requirements for Sulfation: 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS)
The enzymatic activity of sulfotransferases is critically dependent on the availability of the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). This high-energy compound is an absolute requirement for all SULT-catalyzed sulfation reactions.
Genetic Determinants of 5 Hydroxy Rosiglitazone Sulfate Metabolic Capacity
Pharmacogenetics of Cytochrome P450 Enzymes Affecting Rosiglitazone (B1679542) Hydroxylation
The initial and rate-limiting step in the formation of the precursor to 5-Hydroxy Rosiglitazone Sulfate (B86663) is the hydroxylation of the parent compound, rosiglitazone. This reaction is predominantly catalyzed by enzymes from the Cytochrome P450 (CYP) superfamily, particularly CYP2C8 and, to a lesser extent, CYP2C9. pharmgkb.orgnih.govcanberra.edu.au Genetic polymorphisms in the genes encoding these enzymes can lead to significant variations in metabolic activity.
CYP2C8 is the principal enzyme responsible for the metabolic inactivation of rosiglitazone. nih.govnih.gov The gene encoding CYP2C8 is known to be polymorphic, with several variants identified that can alter enzyme function. nih.gov
One of the most studied variants is CYP2C83. Contrary to many in vitro studies which suggested this allele would decrease metabolic activity, clinical studies have demonstrated that the CYP2C83 allele is associated with an increased metabolism of rosiglitazone. nih.govdiabetesjournals.org Individuals carrying the CYP2C83 allele exhibit higher oral clearance and lower plasma concentrations of rosiglitazone compared to those with the wild-type CYP2C81 allele. diabetesjournals.orgpharmgkb.orgnih.gov
A clinical study involving healthy volunteers provided quantitative data on this effect. nih.gov Carriers of the CYP2C83 allele showed a clear gene-dosage effect, with homozygous carriers (3/3) having the highest clearance and shortest elimination half-life. nih.govdiabetesjournals.org For instance, pharmacokinetic studies have shown that individuals homozygous for the CYP2C83 allele have approximately 36% lower plasma concentrations of rosiglitazone and a 39% higher rate of weight-adjusted oral clearance. diabetesjournals.org
| CYP2C8 Genotype | Mean Total Clearance (L·h⁻¹·kg⁻¹) | Elimination Half-Life (hours) |
|---|---|---|
| 1/1 (Wild-type) | 0.033 | 4.3 |
| 1/3 (Heterozygous) | 0.038 | 3.5 |
| 3/3 (Homozygous) | 0.046 | 2.9 |
These findings indicate that the CYP2C8*3 allele is a gain-of-function variant for rosiglitazone metabolism, leading to a more rapid conversion of the parent drug to its hydroxylated metabolites, including the 5-hydroxy rosiglitazone precursor. nih.govnih.gov
While CYP2C8 is the primary enzyme, CYP2C9 also contributes to rosiglitazone metabolism, although to a lesser degree. pharmgkb.orgresearchgate.netdrugbank.com The CYP2C9 gene is also highly polymorphic, with the CYP2C92 and CYP2C93 alleles being the most common variants known to cause reduced enzyme activity. nih.govtandfonline.com
The genetic variability observed in CYP2C8 and CYP2C9 is representative of the broader diversity within the entire Cytochrome P450 superfamily. uniroma1.itnih.gov These enzymes are responsible for the metabolism of 70-80% of all drugs currently in clinical use. researchgate.net Genetic polymorphisms in CYP genes are a major source of inter-individual and inter-ethnic variability in drug pharmacokinetics and response. uniroma1.itnih.gov
This diversity leads to distinct population phenotypes, often categorized as poor, intermediate, extensive (normal), and ultrarapid metabolizers. researchgate.netaafp.org The frequencies of these phenotypes vary significantly across different ethnic groups. aafp.org For example, African populations exhibit greater genetic diversity in CYP genes compared to Caucasian or Asian populations, which has significant implications for drug therapy and development in these groups. nih.gov Recognizing this genetic diversity is fundamental to understanding why individuals may have different rates of metabolite formation, such as 5-hydroxy rosiglitazone, from the same parent drug. longdom.orgsemanticscholar.org
Genetic Variability in Sulfotransferase Enzymes (SULTs) and Conjugation Efficiency
Following hydroxylation by CYP enzymes, 5-hydroxy rosiglitazone undergoes a phase II conjugation reaction to form 5-Hydroxy Rosiglitazone Sulfate. pharmgkb.orgnih.gov This reaction is catalyzed by sulfotransferase (SULT) enzymes, which attach a sulfonate group to the metabolite, increasing its water solubility and facilitating its excretion. pharmgkb.orglongdom.org
The SULT superfamily of enzymes is also subject to genetic polymorphism, which can lead to variations in enzyme activity and, consequently, differences in the efficiency of drug conjugation. longdom.org In general, sulfation is considered a high-affinity, low-capacity metabolic pathway. nih.gov While the specific SULT isoforms responsible for the conjugation of 5-hydroxy rosiglitazone are not definitively identified in the provided research, the SULT1 and SULT2 families are known to be key players in the metabolism of a wide range of xenobiotics. semanticscholar.org Genetic variations, including copy number variations, have been identified in genes such as SULT1A1 that can alter an individual's capacity for sulfation. semanticscholar.orgnih.gov Therefore, it is highly probable that genetic variability in SULT enzymes contributes to the observed differences in the levels of this compound among individuals.
Role of Drug Transporters (e.g., OATPs) in Metabolite Precursor Disposition
Before rosiglitazone can be metabolized in the liver to its hydroxylated precursor, it must first be transported from the blood into the hepatocytes. nih.gov This uptake is mediated by drug transporter proteins. nih.govjst.go.jp The Organic Anion Transporting Polypeptide (OATP) family, particularly OATP1B1 encoded by the SLCO1B1 gene, has been implicated in the hepatic uptake of rosiglitazone. pharmgkb.orgdiabetesjournals.org
The role of OATP1B1 and its genetic variants in rosiglitazone disposition is a subject of some debate, with studies presenting conflicting findings. One study investigating the therapeutic response to rosiglitazone found that the SLCO1B1 521T>C genetic variant was associated with an enhanced glycemic response, suggesting that OATP1B1 does influence the drug's action within the liver. diabetesjournals.org
Mechanistic Insights and Future Research Directions for 5 Hydroxy Rosiglitazone Sulfate
Elucidation of Complete Metabolic Landscapes for Thiazolidinediones
The metabolic journey of thiazolidinediones (TZDs), a class of insulin-sensitizing drugs, is a multi-phase process primarily occurring in the liver. nih.gov For rosiglitazone (B1679542), a prominent member of this class, this journey leads to the formation of various metabolites, including 5-Hydroxy Rosiglitazone Sulfate (B86663). nih.gov The elimination of rosiglitazone from the body is almost entirely metabolic. nih.govresearchgate.net Understanding this landscape is crucial for predicting drug efficacy and interactions.
The process begins with Phase I metabolism, which involves oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system. uj.edu.pldntb.gov.ua In vitro studies using human liver microsomes have identified N-demethylation and hydroxylation of the pyridine (B92270) ring as the two major initial metabolic pathways for rosiglitazone. nih.gov Research has pinpointed CYP2C8 as the primary enzyme responsible for both the hydroxylation and N-demethylation of rosiglitazone. nih.govnih.gov A minor role is also played by CYP2C9, which can mediate these pathways, although at a much slower rate than CYP2C8. nih.gov The hydroxylation can occur at different positions, leading to metabolites such as para-hydroxy rosiglitazone (5-Hydroxy Rosiglitazone) and ortho-hydroxy rosiglitazone. nih.gov
Following Phase I, the hydroxylated metabolites undergo Phase II metabolism, a conjugation process that increases their water solubility to facilitate excretion. uj.edu.pldntb.gov.ua This step involves the transfer of a polar group, such as a sulfate or glucuronic acid, to the metabolite. nih.gov Specifically, 5-Hydroxy Rosiglitazone is conjugated with a sulfate group in a reaction catalyzed by sulfotransferase (SULT) enzymes. bohrium.com This reaction yields the final compound, 5-Hydroxy Rosiglitazone Sulfate. Studies suggest that Phase II metabolism acts on the Phase I metabolites, with no evidence of direct conjugation of the parent rosiglitazone molecule.
While CYP2C8 and CYP2C9 are established as the key players, some research suggests that the metabolic picture may be more complex, with other enzymes like CYP3A4 and CYP2E1 potentially contributing. researchgate.net The complete elucidation of the metabolic landscape, including the specific sulfotransferases involved and the interplay between different CYP enzymes, remains an active area of future research to fully understand the variability in drug response. researchgate.net
Interactive Data Table: Key Enzymes and Metabolites in Rosiglitazone Metabolism Click on the headers to sort the table.
| Compound/Enzyme | Class | Role in the Metabolic Pathway | Primary References |
| Rosiglitazone | Parent Drug | Thiazolidinedione insulin (B600854) sensitizer, substrate for metabolism. | nih.gov |
| CYP2C8 | Phase I Enzyme | Primary enzyme responsible for N-demethylation and hydroxylation of rosiglitazone. | nih.govnih.gov |
| CYP2C9 | Phase I Enzyme | Plays a minor role in the N-demethylation and hydroxylation of rosiglitazone. | nih.gov |
| 5-Hydroxy Rosiglitazone | Phase I Metabolite | Product of the para-hydroxylation of rosiglitazone by CYP2C8/CYP2C9. | nih.gov |
| N-desmethyl Rosiglitazone | Phase I Metabolite | Product of the N-demethylation of rosiglitazone by CYP2C8/CYP2C9. | nih.gov |
| Sulfotransferases (SULTs) | Phase II Enzyme | Catalyze the sulfation of hydroxylated metabolites like 5-Hydroxy Rosiglitazone. | bohrium.com |
| This compound | Phase II Metabolite | The final sulfated conjugate of 5-Hydroxy Rosiglitazone, prepared for excretion. | nih.gov |
Advanced Computational and Structural Biology Approaches in Metabolite Prediction
Predicting the metabolic fate of drug candidates early in the development process is critical. nih.gov Advanced computational and structural biology approaches are becoming indispensable tools for forecasting the formation of metabolites like this compound, complementing traditional in vitro and in vivo studies. nih.govnih.gov
Computational In Silico Approaches: In silico metabolism prediction tools can be broadly categorized into ligand-based and structure-based methods. nih.gov These tools use algorithms to identify "metabolic hot spots" on a drug's structure that are susceptible to enzymatic action. oup.com For rosiglitazone, such tools can predict that the pyridine ring is a likely site for hydroxylation by CYP enzymes. oup.comlsbu.ac.uk
A more sophisticated approach is Physiologically Based Pharmacokinetic (PBPK) modeling. nih.gov PBPK models are mathematical representations of the body's physiological and biochemical processes, including drug absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov For rosiglitazone, mechanistic parent-metabolite PBPK models have been developed to simulate its metabolism by CYP2C8 and the subsequent formation of metabolites like N-desmethyl rosiglitazone. nih.gov These models can incorporate data on enzyme kinetics and genetic variations (e.g., CYP2C8 polymorphisms) to predict how drug and metabolite concentrations change over time and to anticipate potential drug-drug interactions. nih.govnih.govresearchgate.net
Structural Biology Approaches: Structural biology provides a three-dimensional view of how drugs interact with metabolic enzymes. The crystal structure of CYP2C8 reveals a large, flexible active site capable of accommodating bulky substrates like rosiglitazone. nih.govmdpi.com Computational docking simulations can place a model of the rosiglitazone molecule into the active site of the CYP2C8 enzyme structure. This allows researchers to visualize the precise orientation of the drug relative to the enzyme's catalytic core, helping to explain why certain positions on the molecule, such as the para-position of the pyridine ring, are preferentially hydroxylated. biorxiv.org Understanding these structural interactions at an atomic level is key to predicting the primary metabolites and designing new drug candidates with more desirable metabolic profiles. mdpi.comresearchgate.net
Methodological Innovations in Quantitative Metabolite Research
The accurate quantification of drug metabolites, particularly conjugated forms like this compound, is essential for pharmacokinetic studies. Methodological innovations, primarily in mass spectrometry, have significantly advanced the ability to detect and measure these compounds in complex biological samples. nih.govresearchgate.net
The cornerstone of modern metabolite quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique offers high sensitivity and selectivity, allowing for the detection of metabolites at very low concentrations. mdpi.combohrium.com In a typical LC-MS/MS workflow, the liquid chromatography step first separates the various compounds in a sample (e.g., from blood plasma). The sample is then ionized and enters the mass spectrometer, which selects the specific mass-to-charge ratio of the target metabolite and its characteristic fragments, enabling precise quantification. spandidos-publications.comresearchgate.net
Recent innovations are further enhancing these capabilities:
High-Resolution Mass Spectrometry (HRMS): Unlike traditional tandem mass spectrometers, HRMS instruments provide more accurate mass measurements. mdpi.com This high resolution helps to better distinguish between metabolites with very similar masses, improving the reliability of identification and quantification. mdpi.com
Stable Isotope-Labeled Internal Standards: To achieve absolute quantification, a known amount of an isotopically labeled version of the metabolite (a "heavy" standard) is added to the sample. cambridge.org Because the heavy standard is chemically identical to the native ("light") metabolite but has a different mass, it can be distinguished by the mass spectrometer. By comparing the signal intensity of the native metabolite to that of the known quantity of the internal standard, its absolute concentration can be determined with high accuracy. nih.govcambridge.org
A significant challenge in quantifying sulfate conjugates is their potential instability within the mass spectrometer's ion source. researchgate.net This "in-source dissociation" can cause the sulfate group to break off, leading to the detection of the Phase I metabolite (e.g., 5-Hydroxy Rosiglitazone) instead of the intact sulfate conjugate. researchgate.net This can result in an underestimation of the conjugated metabolite and an overestimation of its precursor. Methodological innovations focus on optimizing LC-MS/MS conditions to minimize this phenomenon and ensure the accurate measurement of intact sulfated metabolites. researchgate.net
Systems Biology Perspectives on Drug Metabolism and Conjugation
Systems biology offers a holistic perspective on drug metabolism, moving beyond the study of individual enzymes and pathways to understand the entire network of interactions that govern a drug's fate in the body. nih.govnih.gov This approach integrates large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of metabolic systems. allucent.com
Quantitative Systems Pharmacology (QSP) is a discipline that merges systems biology with pharmacology to create mathematical models that describe the dynamic interplay between a drug and the body's biological systems. wikipedia.orgallucent.com A QSP model for a thiazolidinedione like rosiglitazone would not only include the primary metabolic enzymes (CYP2C8, SULTs) but also the regulatory networks that control their expression and activity. nih.gov
Thiazolidinediones function by activating the nuclear receptor PPARγ (peroxisome proliferator-activated receptor gamma), which acts as a transcription factor to alter the expression of hundreds of genes involved in metabolism and inflammation. pnas.orgahajournals.org A systems biology approach can integrate this gene expression data to understand the downstream consequences on metabolic pathways. For instance, it can model how TZD-induced changes in gene expression in adipose tissue and the liver might alter the availability of cofactors or the expression levels of the very enzymes responsible for the drug's own metabolism. nih.govpnas.org
By creating these comprehensive, multi-scale models, QSP can help to:
Identify Key Pathways: Analyze the model to determine which pathways are most critical to the drug's efficacy and metabolism, offering insights that might not be apparent from studying single components in isolation. mathworks.com
Generate New Hypotheses: Use in silico simulations to generate and test new hypotheses about drug mechanisms and interactions before conducting more costly and time-consuming clinical experiments. wikipedia.org
This systems-level view is crucial for advancing from a simple map of metabolic reactions to a dynamic and predictive understanding of drug action and disposition, paving the way for more personalized therapeutic strategies. nih.gov
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways and enzymatic interactions involved in the formation of 5-Hydroxy Rosiglitazone Sulfate?
- Methodological Answer : To identify metabolic pathways, use in vitro hepatocyte assays coupled with LC-MS/MS to track phase I (hydroxylation) and phase II (sulfation) modifications. Reference standards (e.g., H953440 and H953450) can confirm metabolite identity by matching retention times and fragmentation patterns . Enzymatic studies (e.g., recombinant sulfotransferases) clarify isoform-specific activity.
Q. How can researchers quantify this compound in biological matrices with high sensitivity?
- Methodological Answer : Optimize sample preparation using protein precipitation or solid-phase extraction to isolate the metabolite. Employ isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Quantify via UPLC-ESI-MS/MS with a detection limit validated to ≤1 ng/mL, ensuring compliance with FDA bioanalytical guidelines .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation kinetics using HPLC-UV and confirm degradation products via high-resolution mass spectrometry (HRMS). Stability-indicating methods must demonstrate ≥95% recovery of the intact compound .
Advanced Research Questions
Q. How does this compound modulate PPARγ activity compared to its parent compound, Rosiglitazone?
- Methodological Answer : Perform competitive binding assays using recombinant PPARγ ligand-binding domains (LBDs) and measure transactivation via luciferase reporter assays in HEK293 cells. Compare dose-response curves (EC₅₀) and molecular docking simulations to assess binding affinity differences. Note that sulfation may reduce nuclear receptor activation due to steric hindrance .
Q. What experimental models are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationships of this compound?
- Methodological Answer : Use diabetic rodent models (e.g., Zucker diabetic fatty rats) to evaluate metabolite exposure (AUC, Cmax) and glucose-lowering effects. Pair serial blood sampling with hyperinsulinemic-euglycemic clamps to correlate plasma metabolite levels with insulin sensitivity. Validate findings using humanized PPARγ transgenic mice .
Q. How should researchers address contradictory data on the metabolite’s bioavailability and tissue distribution?
- Methodological Answer : Conduct systematic meta-analyses of published pharmacokinetic studies, stratifying by species, dosing regimen, and analytical methodology. Use mixed-effects models to account for inter-study variability. Validate discrepancies via cross-laboratory reproducibility trials with harmonized protocols .
Q. What are the implications of sulfate conjugation on the metabolite’s off-target effects in non-hepatic tissues?
- Methodological Answer : Profile off-target interactions using high-throughput kinase inhibition assays (e.g., Eurofins KinaseProfiler) and transcriptomic analysis (RNA-seq) in adipose or renal tissues. Compare results with Rosiglitazone to identify sulfation-specific effects. Confirm findings with CRISPR-Cas9 knockouts of sulfotransferases .
Key Notes
- Avoid Commercial Sources : While vendors like Shanghai Zhenzhun Biotech provide reference standards, prioritize peer-reviewed studies for methodological validation .
- Contradictory Data : Discrepancies in bioavailability studies may arise from interspecies differences in sulfotransferase expression or sample preparation artifacts. Standardize protocols to mitigate variability .
- Advanced Techniques : HRMS, CRISPR-Cas9 models, and meta-regression are critical for resolving mechanistic and translational uncertainties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
